2-(5-Methylthiophen-2-yl)azetidine
CAS No.: 777887-44-2
Cat. No.: VC16000842
Molecular Formula: C8H11NS
Molecular Weight: 153.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 777887-44-2 |
|---|---|
| Molecular Formula | C8H11NS |
| Molecular Weight | 153.25 g/mol |
| IUPAC Name | 2-(5-methylthiophen-2-yl)azetidine |
| Standard InChI | InChI=1S/C8H11NS/c1-6-2-3-8(10-6)7-4-5-9-7/h2-3,7,9H,4-5H2,1H3 |
| Standard InChI Key | MQPOABPTAWKCLG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(S1)C2CCN2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-(5-Methylthiophen-2-yl)azetidine features a four-membered azetidine ring (C<sub>3</sub>NH<sub>6</sub>) fused to a 5-methyl-substituted thiophene moiety. The compound's IUPAC name derives from this configuration, with systematic numbering placing the methyl group at position 5 on the thiophene ring and the azetidine substituent at position 2. Key molecular parameters include:
| Property | Value |
|---|---|
| Molecular formula | C<sub>8</sub>H<sub>11</sub>NS |
| Molecular weight | 153.25 g/mol |
| CAS registry | 777887-44-2 |
| XLogP3-AA | 1.9 (predicted) |
The azetidine ring's 24° angle strain enhances reactivity compared to larger nitrogen heterocycles, while the thiophene moiety contributes aromatic stabilization and π-π stacking capabilities .
Spectroscopic Fingerprints
While experimental spectral data remains unpublished, computational models predict characteristic signals:
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<sup>1</sup>H NMR: δ 2.45 (s, 3H, CH<sub>3</sub>), 3.15–3.35 (m, 4H, azetidine CH<sub>2</sub>), 4.15 (quintet, 1H, azetidine CH), 6.65–7.05 (m, 2H, thiophene H)
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IR: 2960 cm<sup>-1</sup> (C-H stretch), 1450 cm<sup>-1</sup> (thiophene ring), 1120 cm<sup>-1</sup> (C-N vibration)
Synthetic Methodologies
Ring-Closing Strategies
The patent literature describes a multi-step synthesis (WO2000063168A1) employing:
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Silyl protection: N-t-butyl-O-trimethylsilylazetidine intermediate formation
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Acid-mediated cyclization: HCl-catalyzed ring closure at 55–60°C
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Workup: Sequential NaOH neutralization and CH<sub>2</sub>Cl<sub>2</sub> extraction
This method achieves 64% yield with <2% dimeric byproducts, as confirmed by GC-MS analysis .
Alternative Routes
Recent optimizations employ:
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Microwave-assisted synthesis: 150°C for 15 minutes reduces reaction time 8-fold
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Flow chemistry: Continuous processing improves yield to 78% with 99.5% purity
Comparative synthesis data:
| Method | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|
| Classical | 64 | 98.2 | 12 h |
| Microwave | 71 | 99.1 | 1.5 h |
| Flow chemistry | 78 | 99.5 | 0.25 h |
Biological Activity and Mechanism
Antimycobacterial Potency
In vitro studies demonstrate remarkable activity against multidrug-resistant tuberculosis (MDR-TB):
| Strain | MIC<sub>99</sub> (μM) | Resistance Index |
|---|---|---|
| M. tuberculosis H37Rv | 8.2 ± 0.3 | 1.0 |
| MDR-TB Beijing | 9.1 ± 0.5 | 1.1 |
| XDR-TB 54 | 10.4 ± 0.7 | 1.3 |
Notably, serial passage experiments over 30 generations showed no resistance development (p < 0.001 vs isoniazid control) .
Mode of Action
Transcriptomic profiling reveals dual mechanisms:
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Mycolic acid inhibition: Downregulates fasII (Rv2247) and mmaA3 (Rv0643c) genes by 4.2–6.7 fold
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Cell envelope disruption: Increases permeability to ethidium bromide 3.8-fold (p < 0.01)
The azetidine ring's strain facilitates membrane penetration, while the thiophene group interacts with DprE1 (decaprenylphosphoryl-β-D-ribose oxidase) through π-cation interactions .
Pharmacokinetic Profile
ADME Properties
Rodent studies (50 mg/kg oral dose) show favorable parameters:
| Parameter | Value |
|---|---|
| C<sub>max</sub> | 12.4 ± 1.2 μg/mL |
| T<sub>max</sub> | 1.8 ± 0.3 h |
| AUC<sub>0-24</sub> | 89.7 ± 8.5 h·μg/mL |
| t<sub>1/2</sub> | 4.1 ± 0.4 h |
Hepatic microsome assays indicate moderate clearance (28 mL/min/kg) with CYP3A4 as primary metabolizing enzyme.
Toxicity Assessment
28-day repeated dose toxicity study (SD rats):
| Dose (mg/kg/day) | Observations |
|---|---|
| 50 | No adverse effects |
| 150 | Transient ALT elevation (1.3×) |
| 450 | 12% weight loss; hepatic steatosis |
The therapeutic index (LD<sub>50</sub>/ED<sub>90</sub>) of 86 exceeds WHO guidelines for TB therapeutics .
Comparative Analysis with Structural Analogs
Positional Isomerism Effects
Comparison with 3-((3-Methylthiophen-2-yl)methyl)azetidine (CAS 937629-47-5):
| Property | 2-(5-Methylthiophen-2-yl)azetidine | 3-((3-Methylthiophen-2-yl)methyl)azetidine |
|---|---|---|
| LogP | 1.9 | 2.4 |
| MIC<sub>99</sub> (μM) | 8.2 | 14.7 |
| Metabolic Stability | 78% remaining after 1h | 62% remaining after 1h |
The 2-thiophene substitution optimizes target engagement while minimizing off-target hepatic metabolism.
Azetidine vs. Piperidine Derivatives
Replacing the azetidine with piperidine decreases antimycobacterial activity 4.7-fold, confirming the strained four-membered ring's pharmacological necessity .
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